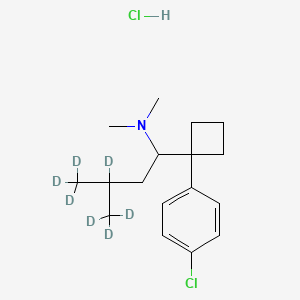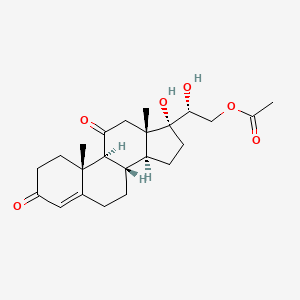
3-Hydroxynortriptyline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxynortriptyline is a metabolite of nortriptyline, a tricyclic antidepressant. It is formed through the hydroxylation of nortriptyline and plays a role in the pharmacological activity of the parent compound. This compound is of interest due to its potential therapeutic effects and its role in the metabolism of nortriptyline.
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxynortriptyline can be synthesized through the hydroxylation of nortriptyline. This process typically involves the use of specific enzymes or chemical reagents that facilitate the addition of a hydroxyl group to the nortriptyline molecule. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of biocatalysts or chemical catalysts to enhance the efficiency of the hydroxylation process.
化学反应分析
Types of Reactions
3-Hydroxynortriptyline undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups in certain reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of further hydroxylated metabolites, while substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
3-Hydroxynortriptyline has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of nortriptyline.
Biology: The compound is studied for its effects on biological systems, particularly its role in the metabolism of antidepressants.
Medicine: Research on this compound focuses on its potential therapeutic effects and its role in the pharmacokinetics of nortriptyline.
Industry: It is used in the pharmaceutical industry for the development and testing of antidepressant medications.
作用机制
3-Hydroxynortriptyline exerts its effects by interacting with specific molecular targets and pathways in the body. It is believed to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound, nortriptyline. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and antidepressant effects.
相似化合物的比较
Similar Compounds
Nortriptyline: The parent compound of 3-Hydroxynortriptyline, used as a tricyclic antidepressant.
Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline.
Protriptyline: A tricyclic antidepressant with a similar chemical structure and pharmacological profile.
Uniqueness
This compound is unique due to its specific hydroxylation at the third position, which distinguishes it from other metabolites of nortriptyline. This hydroxylation can influence its pharmacological activity and its role in the metabolism of nortriptyline.
属性
分子式 |
C19H21NO |
|---|---|
分子量 |
279.4 g/mol |
IUPAC 名称 |
(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-5-ol |
InChI |
InChI=1S/C19H21NO/c1-20-12-4-7-18-17-6-3-2-5-14(17)8-9-15-10-11-16(21)13-19(15)18/h2-3,5-7,10-11,13,20-21H,4,8-9,12H2,1H3/b18-7- |
InChI 键 |
DXTZQTSIXRYNQV-WSVATBPTSA-N |
手性 SMILES |
CNCC/C=C\1/C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
规范 SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=C1C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


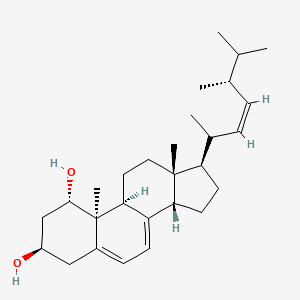
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)


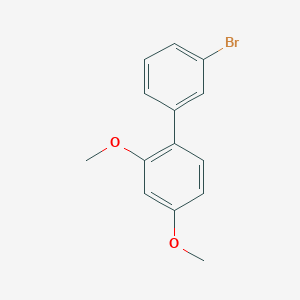
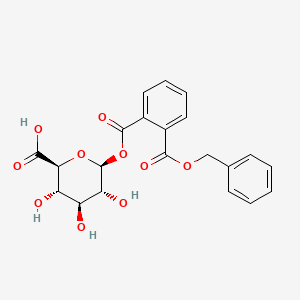
![1-[2-(3-Methoxyphenyl)ethenyl]naphthalene](/img/structure/B15295499.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)

![3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid](/img/structure/B15295515.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15295516.png)
